21-Dehydrocorticosterone

Übersicht

Beschreibung

21-Dehydrocorticosterone is a steroid hormone that is part of the corticosteroid family. It is produced by the adrenal gland and plays a crucial role in the regulation of various physiological processes. This compound is a precursor to aldosterone, a hormone that regulates sodium and potassium levels in the body.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 21-Dehydrocorticosterone can be synthesized from progesterone through a series of hydroxylation reactions. The primary synthetic route involves the hydroxylation of progesterone at the 21st carbon position using 21β-hydroxylase, followed by further hydroxylation at the 11th carbon position by 11β-hydroxylase to yield corticosterone .

Industrial Production Methods: Industrial production of this compound often involves microbial transformation processes. These processes utilize microorganisms to convert precursor molecules like diosgenin into the desired corticosteroid. The combination of chemical and biotechnological methods has been developed to optimize the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 21-Dehydrocorticosterone undergoes various chemical reactions, including:

Oxidation: Conversion to corticosterone through hydroxylation.

Reduction: Reduction of the keto group to form hydroxy derivatives.

Substitution: Introduction of functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions:

Oxidation: Utilizes enzymes like 11β-hydroxylase under physiological conditions.

Reduction: Employs reducing agents such as sodium borohydride.

Substitution: Involves reagents like phenyl hydrazine in acidic conditions for chromophore formation.

Major Products:

Corticosterone: Formed through hydroxylation.

Hydroxy derivatives: Produced through reduction reactions.

Wissenschaftliche Forschungsanwendungen

Biomarker for Corticosterone Metabolism

One of the primary applications of 21-Dehydrocorticosterone is as a biomarker for assessing corticosterone metabolism. By measuring its levels in biological samples such as blood and urine, researchers can gain insights into an organism's stress response and adrenal function. This has implications in studies related to stress physiology, endocrinology, and metabolic disorders.

Role in Hormone Metabolism

Research has indicated that this compound serves as a biliary metabolite in certain fish species, contributing to the understanding of hormone metabolism across different animal groups. Such studies highlight its importance in comparative endocrinology and the evolution of steroid hormone pathways.

Enzyme Interactions

Studies have shown that this compound interacts with various enzymes involved in steroid metabolism. For example, the enzyme 11β-hydroxysteroid dehydrogenase type-1 (11βHSD1) converts inert forms like 11-dehydrocorticosterone into active glucocorticoids. Understanding these interactions is crucial for developing therapeutic agents targeting steroid-related diseases .

Therapeutic Research

In clinical research, this compound is being investigated for its potential therapeutic applications. It can act as a precursor for synthesizing other steroid hormones used in treatments for conditions like adrenal insufficiency or inflammatory diseases. Its role in modulating glucocorticoid activity makes it a candidate for further exploration in pharmacotherapy.

Case Studies: Stress Response Evaluation

A notable study evaluated the use of this compound as a marker for stress response in murine models. The quantification of this compound alongside corticosterone levels provided insights into the physiological adaptations during stress conditions, thereby facilitating better understanding of stress-related disorders .

Data Table: Summary of Applications

Wirkmechanismus

21-Dehydrocorticosterone exerts its effects by binding to mineralocorticoid receptors in target tissues. This binding activates the receptor, leading to the transcription of genes involved in sodium and potassium regulation. The compound also undergoes conversion to corticosterone, which has additional glucocorticoid activity, influencing various metabolic processes .

Vergleich Mit ähnlichen Verbindungen

11-Deoxycorticosterone: Another precursor to aldosterone with similar mineralocorticoid activity.

Corticosterone: A direct product of 21-Dehydrocorticosterone with both mineralocorticoid and glucocorticoid activities.

21-Deoxycortisone: A related compound involved in corticosteroid metabolism

Uniqueness: this compound is unique due to its specific role as a precursor to both corticosterone and aldosterone. Its dual role in mineralocorticoid and glucocorticoid pathways distinguishes it from other corticosteroids, making it a valuable compound for research and therapeutic applications .

Biologische Aktivität

21-Dehydrocorticosterone (21-DOC) is a steroid hormone produced in the adrenal cortex, primarily involved in the biosynthesis of corticosteroids. This compound is recognized for its role as a precursor to biologically active glucocorticoids, particularly corticosterone. Understanding the biological activity of 21-DOC is essential for elucidating its implications in various physiological and pathological processes.

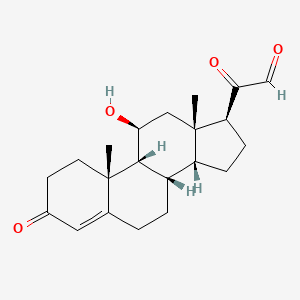

This compound has the molecular formula and features a ketone functional group at the 21-position. Its lipophilic nature allows it to easily penetrate cell membranes, facilitating its interaction with intracellular receptors and enzymes involved in steroid metabolism. Notably, it serves as a substrate for specific cytochrome P450 enzymes, which catalyze its conversion into more active forms, including corticosterone. This conversion is crucial for regulating various biological functions such as electrolyte balance and blood pressure.

Biological Functions

The biological activity of 21-DOC encompasses several key functions:

- Precursor Role : It acts as a precursor for aldosterone and corticosterone, hormones critical for stress response and metabolic regulation.

- Regulation of Gene Expression : 21-DOC influences gene expression related to immune response, metabolism, and electrolyte homeostasis by activating glucocorticoid receptors .

- Stress Response : Variations in 21-DOC levels can indicate adrenal function and stress response capabilities in organisms, making it a valuable biomarker in clinical settings.

Research Findings

Recent studies have explored the implications of 21-DOC in various contexts:

- Metabolic Pathways : Research has shown that under specific conditions, such as peroxisome proliferator-activated receptor alpha (PPARα) activation, the metabolic pathway of corticosterone is altered, leading to increased production of 21-carboxylic acids from 21-DOC. This highlights the compound's role in energy homeostasis and immune regulation .

- Clinical Implications : In patients with congenital adrenal hyperplasia (CAH), deficiencies in enzymes like CYP21A2 lead to abnormal levels of steroid hormones, including 21-DOC. This condition underscores the importance of 21-DOC in adrenal function and its potential therapeutic targets .

- Animal Studies : Investigations into animal models have demonstrated that treatment with corticosterone (a metabolite of 21-DOC) can modulate inflammatory responses and influence behavior related to stress and anxiety .

Case Study: Congenital Adrenal Hyperplasia

A study involving seven patients with CAH due to P450 oxidoreductase deficiency highlighted significant hormonal imbalances linked to elevated levels of 17-hydroxyprogesterone and low cortisol responses. This condition illustrates how disruptions in steroidogenesis involving compounds like 21-DOC can lead to severe clinical manifestations, including delayed puberty and ovarian cysts .

Case Study: Stress Response in Rodents

In a rodent model examining the effects of chronic corticosterone treatment, researchers observed alterations in neuroinflammatory markers associated with anxiety-like behaviors. The findings suggest that glucocorticoids derived from 21-DOC play a significant role in modulating both physiological stress responses and behavioral outcomes .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Precursor for Corticosteroids | Serves as a precursor for biologically active glucocorticoids |

| Gene Regulation | Influences gene expression related to metabolism and immune responses |

| Stress Response Indicator | Levels serve as biomarkers for adrenal function and stress response |

| Inflammatory Modulation | Impacts inflammatory processes through glucocorticoid receptor activation |

Future Directions

Future research on this compound should focus on:

- Mechanistic Studies : Further investigations into the molecular mechanisms by which 21-DOC influences steroidogenesis and its interactions with various enzymes.

- Therapeutic Applications : Exploring potential therapeutic uses for conditions like Addison’s disease or CAH where steroid hormone levels are disrupted.

- Comparative Studies : Examining the role of 21-DOC across different species to better understand its evolutionary significance in stress response mechanisms.

Eigenschaften

IUPAC Name |

2-[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,11,14-17,19,24H,3-8,10H2,1-2H3/t14-,15+,16+,17-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDACGRLOGBANH-RJOVDCOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)C=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@H]2[C@H](C[C@]4([C@@H]3CC[C@@H]4C(=O)C=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Does the NADH-dependent 21-hydroxysteroid dehydrogenase enzyme show different substrate specificity compared to the NADPH-dependent enzyme?

A1: Yes, the research indicates that the NADH-dependent 21-hydroxysteroid dehydrogenase enzyme demonstrates distinct substrate specificity compared to the NADPH-dependent enzyme. Specifically, in rats of all ages studied, the NADH-dependent enzyme exclusively reduced 21-dehydrocortisol, while exhibiting no activity towards 21-dehydrocorticosterone []. Conversely, the NADPH-dependent enzyme demonstrated the capability to reduce both 21-dehydrocortisol and this compound []. This difference in substrate specificity highlights the distinct roles these enzymes might play in corticosteroid metabolism.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.